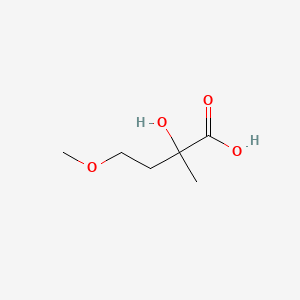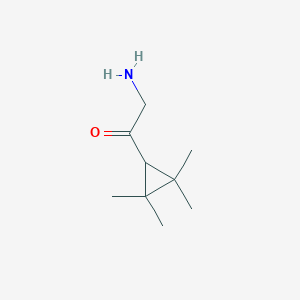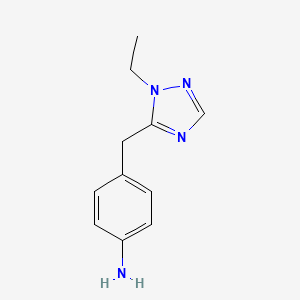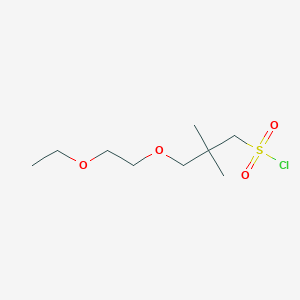
4-Neopentyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Neopentyloxazolidin-2-one is a derivative of oxazolidin-2-one, a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. The oxazolidin-2-one nucleus is a versatile scaffold used in the synthesis of various biologically active compounds, including antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Neopentyloxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-substituted glycidylcarbamates under triazabicyclodecene catalysis . Another approach involves the halocyclofunctionalization of allyl-carbamates, which often results in high regio- and stereocontrol .
Industrial Production Methods: Industrial production methods for oxazolidin-2-one derivatives, including this compound, often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 4-Neopentyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to different functionalized products.
Substitution: N-arylation and other substitution reactions are commonly performed to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like aryl halides and bases are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, which can exhibit different biological activities and properties .
Scientific Research Applications
4-Neopentyloxazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Neopentyloxazolidin-2-one and its derivatives involves the inhibition of bacterial protein synthesis. This is achieved by targeting the peptidyl transferase center of the ribosome, preventing the formation of peptide bonds and thus inhibiting bacterial growth . The compound’s unique structure allows it to bind effectively to its molecular targets, making it a potent antibacterial agent .
Comparison with Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency and reduced side effects compared to linezolid.
Contezolid: A newer oxazolidinone with promising antibacterial activity.
Uniqueness: 4-Neopentyloxazolidin-2-one stands out due to its specific structural modifications, which can enhance its stability and efficacy in various applications. Its unique neopentyl group provides steric hindrance, potentially improving its selectivity and reducing resistance development .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
4-(2,2-dimethylpropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)4-6-5-11-7(10)9-6/h6H,4-5H2,1-3H3,(H,9,10) |
InChI Key |
YTLYLUAYSIQZHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1COC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


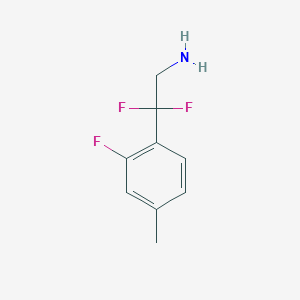

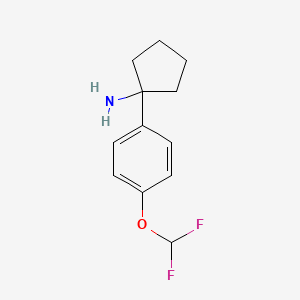

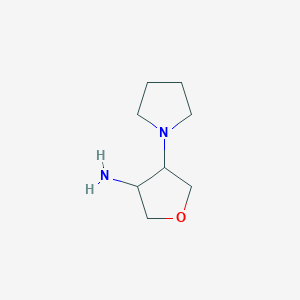
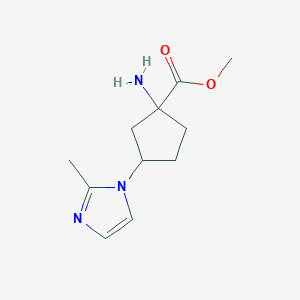
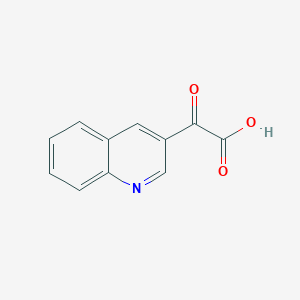
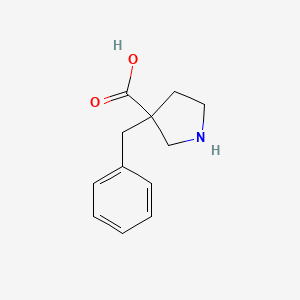
![Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate](/img/structure/B15309823.png)
